molecular formula C15H15N3O2S B1200296 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE

3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE

Katalognummer: B1200296
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: OBJPERSDPVULEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring, a pyridine ring, and a thiophene ring

Eigenschaften

Molekularformel

C15H15N3O2S

Molekulargewicht

301.4 g/mol

IUPAC-Name

pyridin-3-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C15H15N3O2S/c19-14(12-3-1-5-16-11-12)17-6-8-18(9-7-17)15(20)13-4-2-10-21-13/h1-5,10-11H,6-9H2

InChI-Schlüssel

OBJPERSDPVULEI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CS3

Kanonische SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CS3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a formylation reaction to introduce the oxo group. This intermediate is then reacted with piperazine and a pyridine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with specific enzymes or receptors are of particular interest.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [4-(2-Thienylmethyl)-1-piperazinyl]-(3-pyridinyl)methanone: Similar structure but lacks the oxo group.

    [4-(2-Thienylmethyl)-1-piperazinyl]-(2-pyridinyl)methanone: Similar structure but with a different position of the pyridine ring.

    [4-(2-Thienylmethyl)-1-piperazinyl]-(4-pyridinyl)methanone: Similar structure but with a different position of the pyridine ring.

Uniqueness

The presence of the oxo group in 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE makes it unique compared to its analogs. This functional group can participate in additional chemical reactions, such as reduction or nucleophilic addition, providing more versatility in synthetic applications. Additionally, the specific arrangement of the thiophene, piperazine, and pyridine rings contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.